molecular formula C11H16N2 B1331365 2-(Pyrrolidin-1-ylmethyl)aniline CAS No. 55727-59-8

2-(Pyrrolidin-1-ylmethyl)aniline

Cat. No.: B1331365
CAS No.: 55727-59-8
M. Wt: 176.26 g/mol
InChI Key: GWPIHNDIYNLVOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline typically involves the reaction of aniline with pyrrolidine in the presence of a suitable catalyst. One common method is the N-alkylation of aniline with pyrrolidine using formaldehyde as a methylene source . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper-based catalysts are often employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenylaniline
  • 2-Aminobenzylamine
  • 4-Vinylaniline
  • 3-Vinylaniline
  • N-Allylaniline
  • 4-Ethynylaniline
  • 4-tert-Butylaniline
  • 4-(2-Aminoethyl)aniline
  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
  • 4-(Methylthio)benzyl alcohol

Uniqueness

2-(Pyrrolidin-1-ylmethyl)aniline is unique due to its combination of a pyrrolidine ring and aniline structure, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and pharmaceuticals .

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPIHNDIYNLVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295032
Record name 2-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-59-8
Record name 55727-59-8
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Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Synthesis routes and methods

Procedure details

A mixture of ethyl 1-(2-nitrobenzyl)pyrrolidine (1.90 g) and 10% palladium on carbon (200 mg) in methanol (40 mL) was hydrogenated at ambient temperature. After completion of the reaction, the catalyst in the reaction mixture was removed by filtration. The solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (chloroform/methanol=20/1 v/v) to give [2-(1-pyrrolidinylmethyl)phenyl]amine (1.65 g) as a pale yellow solid.
Name
ethyl 1-(2-nitrobenzyl)pyrrolidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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